molecular formula C13H21N B2452858 (2R)-3-Benzyl-2-methylpentan-1-amine CAS No. 2248219-92-1

(2R)-3-Benzyl-2-methylpentan-1-amine

Cat. No.: B2452858
CAS No.: 2248219-92-1
M. Wt: 191.318
InChI Key: LHGLQIAKBCFCBC-AMGKYWFPSA-N
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Description

(2R)-3-Benzyl-2-methylpentan-1-amine is an organic compound with a chiral center, making it an enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Benzyl-2-methylpentan-1-amine typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pentanone, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen pressure of 1-5 atm and temperatures ranging from 25-50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Benzyl-2-methylpentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary amines.

Scientific Research Applications

(2R)-3-Benzyl-2-methylpentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme-substrate interactions due to its chiral nature.

    Industry: It can be used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-3-Benzyl-2-methylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and specificity of the compound. The pathways involved may include signal transduction mechanisms, such as the activation or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Benzyl-2-methylpentan-1-amine: The enantiomer of the compound, which may have different biological activities.

    3-Benzyl-2-methylpentan-1-amine: The racemic mixture containing both (2R) and (2S) enantiomers.

    2-Methyl-3-phenylpropan-1-amine: A structurally similar compound with different substitution patterns.

Uniqueness

(2R)-3-Benzyl-2-methylpentan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. This makes it valuable in the development of enantioselective pharmaceuticals and as a tool in stereochemical studies.

Properties

IUPAC Name

(2R)-3-benzyl-2-methylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10,14H2,1-2H3/t11-,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGLQIAKBCFCBC-AMGKYWFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC1=CC=CC=C1)[C@@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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